(Rac)-NMDAR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

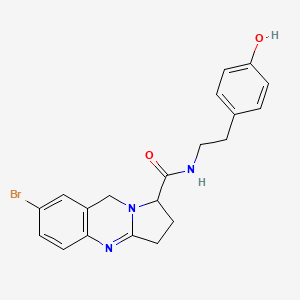

7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHFPVRYYJGAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of (Rac)-NMDAR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-NMDAR antagonist 1, a representative uncompetitive antagonist of the N-methyl-D-aspartate receptor (NMDAR). For the purpose of this detailed analysis, we will focus on the well-characterized and clinically relevant compound, Memantine (B1676192) , as a proxy for this compound. This document outlines its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Uncompetitive Open-Channel Blockade

Memantine exerts its effects as a low-affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor. This mechanism is crucial to its therapeutic profile, allowing it to preferentially block pathological, excessive NMDAR activation while sparing normal synaptic transmission.

The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. Upon activation, and with sufficient depolarization to relieve the magnesium (Mg2+) block, the channel opens, allowing an influx of calcium (Ca2+) ions. This Ca2+ influx is a critical trigger for numerous intracellular signaling cascades involved in synaptic plasticity, learning, and memory.

However, excessive or prolonged activation of NMDARs leads to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders. Memantine's mechanism is elegantly suited to address this. As an uncompetitive antagonist, it only binds to the NMDA receptor when the channel is in its open state, meaning it has already been activated by glutamate and glycine (B1666218). Memantine then enters the ion channel and binds to a site within the pore, physically obstructing the flow of ions. Its low affinity and rapid off-rate ensure that it does not accumulate in the channel during normal, transient synaptic activity, but is effective during the sustained receptor activation that characterizes excitotoxic conditions.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The affinity and potency of Memantine have been characterized across various experimental conditions and NMDA receptor subtypes. The following tables summarize key quantitative data.

Table 1: IC50 Values of Memantine for NMDA Receptor Subtypes

| NMDA Receptor Subtype | IC50 (μM) at -70 mV | Experimental Conditions | Reference |

| NR1a/NR2A | 0.93 ± 0.15 | Recombinant rat receptors in HEK293 cells | [1] |

| NR1a/NR2B | 0.82 ± 0.12 | Recombinant rat receptors in HEK293 cells | [1] |

| NR1a/NR2D | 0.47 ± 0.06 | Recombinant rat receptors in HEK293 cells | [1] |

| GluN1/GluN2A | 2.76 ± 0.27 | Recombinant receptors in tsA201 cells, < 1 nM intracellular Ca2+ | |

| GluN1/GluN2A | 0.70 ± 0.06 | Recombinant receptors in tsA201 cells, 50 μM intracellular Ca2+ |

Table 2: Ki Values of Memantine

| Brain Region | Ki (nM) | Radioligand | Reference |

| Rat Forebrain | 740 | --INVALID-LINK--MK-801 |

Experimental Protocols

The characterization of Memantine's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in the presence and absence of Memantine.

Objective: To determine the IC50 and voltage-dependency of Memantine's blockade of NMDA receptor currents.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells or primary hippocampal neurons are cultured on glass coverslips. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A).

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 μM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

A coverslip with transfected cells is placed in a recording chamber on an inverted microscope.

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and positioned over a single transfected cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

NMDA receptor currents are evoked by the application of 100 μM L-glutamate.

-

Memantine is applied at various concentrations (e.g., 0.3-30 μM) to determine the concentration-dependent block of the glutamate-evoked current.

-

The voltage-dependence of the block is assessed by repeating the measurements at different holding potentials (e.g., -70 mV to +60 mV).

-

Data Analysis: The percentage of current inhibition at each Memantine concentration is calculated and plotted to generate a concentration-response curve, from which the IC50 value is determined using a Hill equation fit.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Memantine to the NMDA receptor channel.

Objective: To quantify the affinity of Memantine for the --INVALID-LINK--MK-801 binding site within the NMDA receptor ion channel.

Methodology:

-

Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.

-

Binding Reaction:

-

In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand --INVALID-LINK--MK-801 (e.g., 5 nM).

-

Increasing concentrations of unlabeled Memantine are added to compete for binding with the radioligand.

-

The reaction is stimulated with 1 mM each of glutamate and glycine.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor, such as 10 μM MK-801.

-

The plates are incubated for 180 minutes at 25°C.

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The specific binding at each concentration of Memantine is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Memantine concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of Memantine to protect neurons from excitotoxicity induced by NMDA.

Objective: To evaluate the neuroprotective efficacy of Memantine against NMDA-induced neuronal cell death.

Methodology:

-

Cell Culture: Primary rat cortical neurons are seeded in 96-well plates and cultured for several days.

-

Induction of Excitotoxicity: The culture medium is replaced with a medium containing a toxic concentration of NMDA (e.g., 100 μM) and 10 μM glycine for a defined period (e.g., 3 hours).

-

Treatment: Memantine is co-administered with NMDA at various concentrations. Control wells include untreated cells and cells treated with NMDA alone.

-

MTT Assay:

-

After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 5 mg/mL) is added to each well.

-

The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of Memantine is determined by its ability to increase cell viability in the presence of NMDA.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Whole-Cell Patch-Clamp

Logical Relationship of Memantine's Uncompetitive Antagonism

Conclusion

Memantine, serving as our model for this compound, demonstrates a sophisticated mechanism of action as an uncompetitive open-channel blocker of the NMDA receptor. Its low affinity and voltage-dependent properties allow it to selectively target pathological NMDAR overactivity, providing a neuroprotective effect without significantly disrupting normal physiological neurotransmission. The experimental methodologies detailed herein provide a robust framework for the continued investigation and development of NMDAR-targeting therapeutics.

References

The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent N-methyl-D-aspartate (NMDA) receptor antagonist, Dizocilpine ((+)-MK-801), which will serve as our representative compound for "(Rac)-NMDAR antagonist 1". Dizocilpine is a selective, non-competitive antagonist that binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. Understanding the SAR of this compound class is crucial for the rational design of novel therapeutics targeting glutamate (B1630785) excitotoxicity, which is implicated in a range of neurological disorders. This document details the quantitative SAR data, experimental protocols for key assays, and the underlying signaling pathways.

Introduction to NMDA Receptors and Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory[1]. However, excessive activation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's disease[1].

NMDA receptor antagonists are compounds that inhibit the function of these receptors and have been a major focus of drug discovery efforts for neuroprotective agents. These antagonists can be broadly classified based on their mechanism of action, including competitive antagonists that bind to the glutamate or glycine (B1666218) binding sites, and non-competitive antagonists that block the ion channel. Dizocilpine (MK-801) is a prototypical non-competitive antagonist that binds with high affinity to a site within the ion channel pore[2][3].

This guide will focus on the structure-activity relationship of Dizocilpine and its analogs, providing a comprehensive resource for researchers in the field of neuropharmacology and medicinal chemistry.

Structure-Activity Relationship (SAR) of Dizocilpine Analogs

The SAR of Dizocilpine and its analogs reveals key structural features that govern their binding affinity for the NMDA receptor. Modifications to the dibenzo[a,d]cycloheptenimine scaffold have been extensively explored to understand the pharmacophore and to develop analogs with improved therapeutic profiles.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki or IC50) of Dizocilpine and a selection of its analogs for the NMDA receptor, as determined by [3H]MK-801 radioligand binding assays in rat brain membranes.

| Compound | Modification | Ki (nM) | IC50 (µM) | Reference |

| (+)-MK-801 (Dizocilpine) | - | 37.2 | 0.0071 | [4][5][6] |

| (-)-MK-801 | Enantiomer of (+)-MK-801 | 211.7 | - | [7] |

| Phencyclidine (PCP) | Different scaffold | - | - | [8] |

| Ketamine | Different scaffold | - | 0.3 | [4] |

| Memantine (B1676192) | Adamantane derivative | - | - | [8] |

| 3-Iodo-MK-801 | Iodine at position 3 | 742 | - | [9] |

Key SAR Observations:

-

Stereochemistry: The (+) enantiomer of MK-801 (Dizocilpine) exhibits significantly higher affinity for the NMDA receptor compared to the (-) enantiomer, highlighting the stereospecificity of the binding site[7].

-

Aromatic Rings: The two benzene (B151609) rings are crucial for high-affinity binding, likely through hydrophobic interactions within the ion channel[10].

-

Iminobridge: The nitrogen atom in the iminobridge is essential for activity. It is protonated at physiological pH and is thought to interact with the magnesium binding site within the channel.

-

Flexibility: More flexible, open-chain analogs of MK-801 have been synthesized. Some of these, like certain dibenzylamino derivatives, retain anti-NMDA activity but may exhibit a different side-effect profile due to altered binding kinetics[10].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NMDA receptor antagonists.

[3H]MK-801 Radioligand Binding Assay

This assay is a standard method to determine the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.

Materials:

-

Tissue Preparation: Whole rat brains (excluding cerebellum) from Wistar rats[11].

-

Buffers:

-

Homogenization Buffer: 50mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol).

-

Non-specific Binding Control: 10 µM unlabeled (+)-MK-801 (Dizocilpine)[11].

-

Test Compounds: A range of concentrations of the antagonist to be tested.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Incubate the plate at room temperature (25°C) for 180 minutes to reach equilibrium[11].

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons and the assessment of the inhibitory effects of antagonists.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Solutions:

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2-ATP, and 0.4 Na-GTP, pH adjusted to 7.2 with KOH.

-

-

Agonists: NMDA and glycine (co-agonist).

-

Antagonist: The test compound (e.g., Dizocilpine).

-

Patch-Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation:

-

Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Place the coverslip or slice in the recording chamber on the microscope stage and perfuse with ACSF.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward NMDA receptor-mediated current.

-

After establishing a stable baseline current, co-apply the test antagonist at various concentrations with the agonists.

-

Record the reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist.

-

Wash out the antagonist to observe the recovery of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NMDA receptor function and its study is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to initiate a variety of downstream signaling cascades. One of the key pathways involves the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and cell survival[4][12].

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Conclusion

The structure-activity relationship of Dizocilpine and its analogs provides a valuable framework for the design of novel NMDA receptor antagonists. The key structural determinants for high-affinity binding are well-defined, and the experimental protocols outlined in this guide provide robust methods for the characterization of new compounds. Future research in this area may focus on developing antagonists with improved subtype selectivity and pharmacokinetic properties to minimize side effects and enhance therapeutic efficacy for a range of neurological disorders. The continued exploration of the intricate signaling pathways activated by NMDA receptors will further aid in the identification of novel drug targets and the development of more effective neuroprotective strategies.

References

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dizocilpine | C16H15N | CID 180081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 6. (+)-MK 801 maleate | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective and cognition-enhancing properties of MK-801 flexible analogs. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

(Rac)-Ketamine: An In-Depth Technical Guide to NMDA Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the racemic mixture of ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Ketamine is a crucial tool in neuroscience research and a clinically significant anesthetic and antidepressant. Understanding its interaction with the NMDA receptor at a molecular level is paramount for the development of novel therapeutics targeting glutamatergic signaling. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a vital resource for the scientific community.

Quantitative Data on Binding Affinity

The binding affinity of (Rac)-ketamine and its individual enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine), for the NMDA receptor has been characterized using various experimental paradigms. The data, primarily inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized below. These values are influenced by experimental conditions, including the specific NMDA receptor subunit composition and the radioligand used in competitive binding assays.

| Compound | Parameter | Value (µM) | Receptor Subtype/Tissue | Method |

| (Rac)-Ketamine | IC₅₀ | 14 - 18 | NR1/NR2A & NR1/NR2B | Electrophysiology |

| IC₅₀ | ~100 | PCP site on NMDA receptor | Radioligand Binding ([³H]MK-801)[1] | |

| (S)-Ketamine | Kᵢ | 0.8 ± 0.2 | Rat whole brain | Radioligand Binding ([³H]MK-801)[2] |

| IC₅₀ | 3.0 - 4.1 | NR1/NR2A & NR1/NR2B | Electrophysiology | |

| (R)-Ketamine | Kᵢ | 5 ± 2 | Rat whole brain | Radioligand Binding ([³H]MK-801)[2] |

| IC₅₀ | 25 - 26 | NR1/NR2A & NR1/NR2B | Electrophysiology |

(S)-ketamine exhibits a roughly 3- to 5-fold higher affinity for the NMDA receptor than (R)-ketamine[2][3].

Kinetic Parameters of (Rac)-Ketamine Binding

The interaction of ketamine with the NMDA receptor is characterized by use-dependent, open-channel block. This means that ketamine binds within the ion channel pore only when the receptor is activated by its agonists (glutamate and glycine) and the channel is open. The kinetics of this interaction, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are critical for understanding its pharmacological effects.

| Parameter | Value | Method |

| Association Rate Constant (kₒₙ) | 3.4 x 10⁷ M⁻¹s⁻¹ | Electrophysiology and Kinetic Modeling |

| Dissociation Rate Constant (kₒff) | 1.8 s⁻¹ | Electrophysiology and Kinetic Modeling |

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of (Rac)-ketamine for the phencyclidine (PCP) site within the NMDA receptor ion channel, using [³H]MK-801 as the radioligand.

Materials:

-

Tissue Preparation: Rat brain tissue (e.g., cortex or whole brain).

-

Buffers:

-

Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]MK-801 (specific activity ~70-85 Ci/mmol).

-

Competitor: Unlabeled (Rac)-ketamine.

-

Non-specific Binding Control: High concentration of a known NMDA receptor channel blocker (e.g., 100 µM MK-801).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]MK-801 (e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.

-

Competition: Membrane preparation, [³H]MK-801, and varying concentrations of (Rac)-ketamine (typically from 10⁻⁹ M to 10⁻³ M).

-

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]MK-801 as a function of the log concentration of (Rac)-ketamine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Determining Kinetics (kₒₙ and kₒff)

This protocol outlines a method to study the use-dependent block of NMDA receptors by (Rac)-ketamine and determine its kinetic parameters.

Materials:

-

Cell Culture: HEK293 cells or neurons expressing recombinant or native NMDA receptors.

-

Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

-

Pipettes: Borosilicate glass capillaries.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Agonists: Glutamate (B1630785) or NMDA.

-

Antagonist: (Rac)-ketamine.

Procedure:

-

Cell Preparation:

-

Plate cells expressing NMDA receptors on coverslips suitable for microscopy and recording.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Whole-Cell Recording:

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

-

Kinetic Analysis:

-

Baseline Currents: Elicit NMDA receptor-mediated currents by brief applications of glutamate (e.g., 1 mM for 5 ms) using a fast perfusion system.

-

Application of Ketamine: Perfuse the cell with a known concentration of (Rac)-ketamine in the external solution.

-

Use-Dependent Block: Apply a train of brief glutamate pulses to elicit NMDA receptor currents in the presence of ketamine. The peak amplitude of the currents will progressively decrease as more channels are blocked by ketamine.

-

Washout: Perfuse the cell with the ketamine-free external solution to observe the recovery of the NMDA receptor-mediated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor currents during the train of glutamate pulses in the presence of ketamine.

-

Plot the fractional block (1 - Iₖₑₜ/I꜀ₒₙₜᵣₒₗ) as a function of time or pulse number.

-

The rate of onset of the block can be used to estimate the association rate constant (kₒₙ).

-

The rate of recovery from block during the washout phase can be used to estimate the dissociation rate constant (kₒff).

-

More sophisticated kinetic modeling of the current decay and recovery can provide more accurate estimates of these parameters.

-

Visualization of Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters of an NMDA receptor antagonist using whole-cell patch-clamp electrophysiology.

References

A Technical Guide to the NR2B-Selective (Rac)-NMDAR Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The NMDAR is a heterotetrameric ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (A-D) bestows distinct pharmacological and biophysical properties upon the receptor complex. The GluN2B subunit, in particular, has been a major focus for therapeutic intervention due to its high expression in the forebrain and its role in synaptic plasticity and excitotoxicity. This document provides a technical overview of the selectivity of (Rac)-NMDAR antagonist 1, a potent and orally bioavailable antagonist with high selectivity for the NR2B subunit. While specific data for this compound is not extensively published, this guide will utilize data from well-characterized NR2B-selective antagonists like Ro 25-6981 and CP-101,606 as illustrative examples to detail the experimental approaches and data presentation relevant to assessing NR2B selectivity.

Introduction to NMDA Receptor Subtypes and the Significance of NR2B Selectivity

N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[1][2] These receptors are heteromeric complexes, typically consisting of two GluN1 subunits and two GluN2 subunits.[3][4] The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its pharmacological and physiological properties.[2] The GluN2B subunit is predominantly expressed in the forebrain and at extrasynaptic sites, and its overactivation is linked to excitotoxic neuronal damage in conditions like stroke and neurodegenerative diseases.[5][6] Therefore, antagonists that selectively target NR2B-containing NMDARs are of significant therapeutic interest, as they may offer neuroprotection with a reduced side-effect profile compared to non-selective NMDAR blockers.[5][6][7] this compound is described as a potent and selective NR2B antagonist.[8]

Quantitative Analysis of NR2B Selectivity

The selectivity of a compound for the NR2B subunit is quantified by comparing its binding affinity or inhibitory potency at NR2B-containing receptors versus other NMDAR subtypes. This is typically expressed as a ratio of IC50 or Ki values. The following table presents example data for well-characterized NR2B-selective antagonists.

| Compound | Receptor Subtype | IC50 / Kᵢ (nM) | Selectivity Ratio (vs. GluN2A) | Reference |

| Ro 25-6981 | GluN1/GluN2B | 9 ± 2 | >5000-fold | Fischer et al., 1997; Mott et al., 1998 |

| CP-101,606 | GluN1/GluN2B | 1.9 ± 0.2 | >200-fold | Chazot et al., 2002; Lynch et al., 2001 |

| Ifenprodil | GluN1/GluN2B | 140 ± 20 | >400-fold | Williams, 1993 |

| This compound | GluN1/GluN2B | Data not available | Data not available | - |

| Ro 25-6981 | GluN1/GluN2A | >50,000 | - | Fischer et al., 1997 |

| CP-101,606 | GluN1/GluN2A | >400 | - | Chazot et al., 2002 |

| Ifenprodil | GluN1/GluN2A | >50,000 | - | Williams, 1993 |

Experimental Protocols for Determining NR2B Selectivity

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor and measuring the displacement of this ligand by the test compound.

Protocol: [³H]Ro 25-6981 Binding Assay for NR2B Selectivity

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing recombinant human GluN1/GluN2A or GluN1/GluN2B receptors.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membranes (10-20 µg of protein) to each well.

-

Add 25 µL of [³H]Ro 25-6981 (final concentration ~1-2 nM).

-

Add 25 µL of competing unlabeled ligand (e.g., this compound) at various concentrations.

-

For non-specific binding, add a high concentration of unlabeled Ro 25-6981 (e.g., 10 µM).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Scintillation Counting:

-

Harvest the membranes by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology

Whole-cell patch-clamp electrophysiology on cells expressing specific NMDAR subtypes provides a functional measure of antagonist potency.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Use HEK293 cells transiently or stably expressing recombinant GluN1/GluN2A or GluN1/GluN2B subunits.

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with 0.01 glycine (B1666218), pH adjusted to 7.3.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.

-

-

Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a saturating concentration of glutamate (B1630785) (e.g., 100 µM) to elicit a maximal NMDAR-mediated current.

-

Co-apply the antagonist at increasing concentrations with the glutamate.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Calcium Flux Assays

Calcium flux assays offer a high-throughput method to screen for NMDAR antagonists by measuring changes in intracellular calcium upon receptor activation.

Protocol: Fluorescence-Based Calcium Flux Assay

-

Cell Preparation:

-

Plate HEK293 cells expressing the desired NMDAR subunits in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add the test antagonist at various concentrations to the wells and incubate.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Add a solution containing glutamate and glycine to stimulate the NMDARs and simultaneously record the change in fluorescence.

-

-

Data Analysis:

-

Calculate the increase in fluorescence intensity upon agonist application.

-

Determine the inhibitory effect of the antagonist by comparing the fluorescence increase in the presence of the compound to the control (agonist alone).

-

Plot the percentage of inhibition versus the antagonist concentration to determine the IC50.

-

Visualizing Pathways and Workflows

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for NR2B Selectivity Screening

Caption: High-level workflow for identifying NR2B-selective antagonists.

Logical Relationship of Experimental Data

Caption: Relationship between binding and functional data in determining selectivity.

Conclusion

The development of subtype-selective NMDAR antagonists is a promising strategy for the treatment of various CNS disorders. This compound represents a class of compounds with high selectivity for the NR2B subunit. The experimental protocols and data analysis frameworks outlined in this guide, using well-known antagonists as examples, provide a comprehensive approach for the characterization of such compounds. A thorough evaluation using a combination of binding, electrophysiological, and functional assays is essential to accurately determine the selectivity profile and therapeutic potential of novel NR2B-selective NMDAR antagonists.

References

- 1. Advancing CNS and Pain Drug Discovery: A Precise Assay for NMDA Receptor Evaluation - Neuroservices-Alliance [neuroservices-alliance.com]

- 2. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

(Rac)-NMDAR Antagonist 1: A Comparative Analysis in the Landscape of NMDA Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides a comparative analysis of a representative racemic NMDAR antagonist, herein referred to as (Rac)-NMDAR Antagonist 1, alongside other prominent NMDAR antagonists. We delve into its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field.

Introduction to NMDAR Antagonism

NMDARs are complex heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. The specific subunit composition dictates the receptor's pharmacological and biophysical properties. NMDAR antagonists can be broadly classified based on their mechanism of action and binding site. These include competitive antagonists that bind to the glutamate site, glycine (B1666218) site antagonists, non-competitive channel blockers that bind within the ion channel pore, and allosteric modulators that bind to other sites on the receptor complex.

This compound represents a class of synthetic, racemic compounds that exhibit non-competitive antagonism at the NMDAR. This guide will compare its profile to that of established antagonists such as the uncompetitive channel blocker Memantine, the non-competitive channel blocker Ketamine, and the competitive antagonist CGS-19755.

Comparative Pharmacology of NMDAR Antagonists

The pharmacological profile of an NMDAR antagonist is defined by its potency, selectivity, and kinetics. These parameters are crucial in determining its potential therapeutic window and side-effect profile.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters for this compound and other selected NMDAR antagonists. Data for this compound is presented as a representative profile for a novel racemic antagonist.

| Antagonist | Mechanism of Action | Binding Site | IC50 (µM) | Ki (nM) | Receptor Subtype Selectivity |

| This compound | Non-competitive Channel Blocker | MK-801 Site (Pore) | 0.5 - 2.0 | 100 - 500 | Moderate for GluN2B |

| Memantine | Uncompetitive Channel Blocker | MK-801 Site (Pore) | 0.5 - 3.0 | 200 - 1000 | Low |

| Ketamine | Non-competitive Channel Blocker | MK-801 Site (Pore) | 0.1 - 1.0 | 50 - 600 | Low |

| CGS-19755 (Selfotel) | Competitive Antagonist | Glutamate Site (GluN2) | 1.0 - 5.0 | 50 - 150 | Moderate for GluN2A |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the concentration of agonists and the specific cell line or tissue preparation used.

Experimental Protocols

The characterization of NMDAR antagonists involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for the MK-801 binding site on the NMDAR.

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (radioligand)

-

This compound and other test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glutamate (10 µM)

-

Glycine (10 µM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound.

-

Include glutamate and glycine in the incubation mixture to open the ion channel and allow access to the MK-801 binding site.

-

After incubation (e.g., 2 hours at room temperature), rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique measures the ion flow through the NMDAR channel in response to agonist application and its modulation by antagonists.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NMDAR-mediated currents.

Materials:

-

Cultured primary neurons or a cell line expressing NMDARs (e.g., HEK293 cells transfected with GluN1/GluN2A or GluN1/GluN2B subunits).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes.

-

External solution (containing NaCl, KCl, CaCl2, HEPES, glucose).

-

Internal solution (containing CsCl, EGTA, HEPES, Mg-ATP).

-

NMDA (100 µM) and Glycine (10 µM) as agonists.

-

This compound.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV) to maintain the Mg2+ block.

-

Perfuse the cell with the external solution containing NMDA and glycine to elicit an inward current.

-

Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the agonists.

-

Measure the peak amplitude of the NMDAR-mediated current at each antagonist concentration.

-

Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are essential for a clear understanding of NMDAR antagonism.

Caption: NMDAR signaling cascade and point of intervention for this compound.

The Pharmacological Profile of (Rac)-NMDAR Antagonist 1: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative pharmacological data for "(Rac)-NMDAR antagonist 1" or its active enantiomer, "NMDAR antagonist 1". Therefore, this guide will provide a comprehensive overview of the pharmacological profile of a representative and well-characterized NR2B-selective NMDA receptor antagonist, utilizing it as a surrogate to illustrate the expected pharmacological properties, relevant experimental methodologies, and data presentation. This compound is described by vendors as a potent and orally bioavailable NR2B-selective NMDA receptor antagonist, and its pharmacological profile is anticipated to be similar to the exemplar presented herein.

Introduction

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory.[1] The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] Four subtypes of GluN2 subunits (A-D) exist, with the GluN2B subtype being of significant interest for therapeutic development due to its involvement in various neurological and psychiatric disorders.

This compound is the racemic form of NMDAR antagonist 1, a compound identified as a potent and orally bioavailable antagonist with high selectivity for the NR2B subunit.[3] This technical guide provides a detailed overview of the anticipated pharmacological profile of such an antagonist, including its binding affinity, functional antagonism, and selectivity. The methodologies for key experiments are described, and quantitative data for a representative NR2B-selective antagonist are presented in a structured format.

Mechanism of Action

NR2B-selective NMDA receptor antagonists, including presumably this compound, act as non-competitive antagonists at the NMDA receptor complex. They typically bind to a site on the receptor that is distinct from the glutamate or glycine (B1666218) binding sites, thereby inhibiting ion channel function.[1] This antagonism prevents the excessive influx of Ca2+ ions that is associated with excitotoxicity and neuronal damage in various pathological conditions.

Figure 1: Simplified signaling pathway of NMDA receptor activation and its blockade by an NR2B-selective antagonist.

Quantitative Pharmacological Data

The following tables summarize the typical quantitative data for a representative potent and selective NR2B NMDA receptor antagonist.

Table 1: In Vitro Receptor Binding Affinity

| Radioligand | Preparation | Antagonist | Ki (nM) |

| [3H]-Ifenprodil | Recombinant human NR1/NR2B receptors | Representative NR2B Antagonist | 0.5 - 5.0 |

| [3H]-MK-801 | Rat brain membranes | Representative NR2B Antagonist | > 1000 |

| [3H]-CGP 39653 | Rat cortical membranes | Representative NR2B Antagonist | > 1000 |

Ki represents the inhibition constant, a measure of binding affinity.

Table 2: In Vitro Functional Antagonism

| Assay Type | Cell Line/System | Agonists | Antagonist | IC50 (nM) |

| Electrophysiology (Patch Clamp) | HEK293 cells expressing hNR1/hNR2B | Glutamate (100 µM) + Glycine (30 µM) | Representative NR2B Antagonist | 1 - 10 |

| Calcium Flux Assay | HEK293 cells expressing hNR1/hNR2B | NMDA (100 µM) + Glycine (30 µM) | Representative NR2B Antagonist | 5 - 20 |

IC50 represents the half-maximal inhibitory concentration, a measure of the antagonist's potency.

Table 3: Selectivity Profile

| Receptor Subtype/Target | Assay Type | Antagonist | Ki or IC50 (nM) | Selectivity Fold (vs. NR2B) |

| NR1/NR2A | Electrophysiology | Representative NR2B Antagonist | > 1000 | > 100 |

| NR1/NR2C | Electrophysiology | Representative NR2B Antagonist | > 1000 | > 100 |

| NR1/NR2D | Electrophysiology | Representative NR2B Antagonist | > 1000 | > 100 |

| AMPA Receptor | Binding Assay | Representative NR2B Antagonist | > 10,000 | > 1000 |

| Kainate Receptor | Binding Assay | Representative NR2B Antagonist | > 10,000 | > 1000 |

| Sigma-1 Receptor | Binding Assay | Representative NR2B Antagonist | 50 - 200 | Variable |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonist for the NMDA receptor and its selectivity over other receptor types.

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from recombinant cells expressing specific NMDA receptor subtypes or from rodent brain tissue are prepared by homogenization in a suitable buffer followed by differential centrifugation to isolate the membrane fraction.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-ifenprodil for the NR2B site) and varying concentrations of the unlabeled antagonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Electrophysiological Assays

Objective: To determine the functional potency (IC50) and mechanism of antagonism.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: NMDA receptor-mediated currents are elicited by the application of glutamate and glycine. The antagonist is then co-applied at increasing concentrations.

-

Data Analysis: The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

In Vivo Pharmacological Profile

While specific in vivo data for this compound is not available, a potent and orally bioavailable NR2B-selective antagonist would be expected to exhibit efficacy in animal models of various CNS disorders, including:

-

Neuropathic Pain: Reduction of mechanical allodynia and thermal hyperalgesia.

-

Depression: Antidepressant-like effects in the forced swim test and tail suspension test.

-

Parkinson's Disease: Alleviation of motor symptoms and L-DOPA-induced dyskinesias.

-

Stroke: Neuroprotective effects, reducing infarct volume.

The in vivo efficacy would be dependent on the pharmacokinetic properties of the compound, including its ability to cross the blood-brain barrier and its metabolic stability.

Conclusion

This compound, as a potent and selective NR2B antagonist, represents a class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. While specific data for this compound is not publicly available, the information presented in this guide for a representative NR2B antagonist provides a comprehensive framework for understanding its expected pharmacological profile. Further studies are required to fully characterize the in vitro and in vivo properties of this compound to validate its therapeutic utility.

References

In Vitro Characterization of (Rac)-NMDAR Antagonist 1: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-NMDAR antagonist 1, a racemic mixture of a potent and selective antagonist for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology.

This compound is the racemic form of NMDAR antagonist 1, which has been identified as a potent, orally bioavailable, and selective antagonist of the NR2B-containing NMDA receptors.[1] Compounds with this profile are of significant interest for their potential neuroprotective activities. While specific in vitro quantitative data for "this compound" is not extensively available in the public domain, this guide presents representative data from closely related novel NR2B-selective NMDA receptor antagonists to illustrate the expected pharmacological profile and the experimental methodologies used for their characterization.

Mechanism of Action

NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission.[2] They are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine, leading to the opening of an ion channel that is permeable to Ca²⁺.

This compound, being an NR2B-selective antagonist, is expected to preferentially bind to NMDA receptors containing the GluN2B subunit. This selectivity is a key feature, as different GluN2 subunits confer distinct pharmacological and biophysical properties to the receptor complex and are differentially expressed in the central nervous system. NR2B-selective antagonists are investigated for various neurological conditions due to their potential to modulate excessive NMDA receptor activity without the side effects associated with non-selective NMDA receptor blockade.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for novel NR2B-selective NMDA receptor antagonists, which are expected to have a pharmacological profile similar to the active enantiomer of this compound. The data is derived from studies on compounds referred to as MERCK 1, MERCK 2, and MERCK 3.[6]

Table 1: Potency of NR2B-Selective NMDA Receptor Antagonists Determined by Electrophysiology [6]

| Compound | K D (nM) |

| Ifenprodil | 79 ± 8 |

| MERCK 2 | 2.4 ± 1.1 |

| MERCK 1 | 1.3 ± 0.9 |

| MERCK 3 | ~0.16 ± 0.02 |

Table 2: Kinetic Parameters of Inhibition for NR2B-Selective NMDA Receptor Antagonists [6]

| Compound | Apparent Association Rate Constant (k on ) | Apparent Dissociation Rate Constant (k off ) |

| Ifenprodil | Not specified | Not specified |

| MERCK 2 | Varied less than 3-fold among compounds | Varied by as much as 394-fold among compounds |

| MERCK 1 | Varied less than 3-fold among compounds | Varied by as much as 394-fold among compounds |

| MERCK 3 | Varied less than 3-fold among compounds | Varied by as much as 394-fold among compounds |

Note: The study highlights that higher affinities were a result of slower drug dissociation kinetics.[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard techniques used for the characterization of NMDA receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to the NMDA receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the NR2B subunit.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing recombinant human NR1a/NR2B receptors.

-

Radioligand: [³H]MK-801, a high-affinity non-competitive NMDA receptor antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM MK-801).

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + various concentrations of this compound).

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the inhibitory effect of the antagonist on NMDA receptor-mediated currents in living cells.

Objective: To determine the potency (IC₅₀ or K D ) and mechanism of inhibition of this compound on NR2B-containing NMDA receptors.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or L(tk-)) expressing recombinant human NR1a/NR2B receptors.

-

External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2.[7]

-

Internal (Pipette) Solution (in mM): e.g., 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.[7]

-

Agonist: Glutamate or NMDA.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Cell Culture: Plate the cells expressing the target receptors on coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull glass micropipettes and fill them with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.

-

Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (GΩ seal). Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply the NMDA receptor agonist to elicit an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting inhibition of the agonist-induced current.

-

Data Analysis: Measure the peak amplitude of the currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a concentration-response curve to determine the IC₅₀ or K D value.

Calcium Flux Assay

This is a functional assay that measures changes in intracellular calcium concentration upon NMDA receptor activation and its inhibition by an antagonist.

Objective: To assess the functional antagonism of this compound on NR2B-mediated calcium influx.

Materials:

-

Cell Line: A cell line expressing recombinant NR1a/NR2B receptors.

-

Calcium Indicator Dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing HEPES.

-

Agonists: Glutamate and glycine.

-

Instrumentation: A fluorescence plate reader or a fluorescence microscope with an imaging system.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate (e.g., 96-well).

-

Dye Loading: Incubate the cells with a calcium indicator dye in the assay buffer.

-

Antagonist Incubation: Wash the cells and incubate them with varying concentrations of this compound.

-

Signal Measurement: Place the plate in the fluorescence reader. Add a solution containing the agonists (glutamate and glycine) to all wells to stimulate the NMDA receptors.

-

Data Acquisition: Record the fluorescence intensity before and after agonist addition. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence for each well. Determine the concentration-dependent inhibition of the calcium response by the antagonist and calculate the IC₅₀ value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

Caption: Mechanism of NR2B-selective NMDA receptor antagonism.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship in Whole-Cell Patch-Clamp Experiment

Caption: Logical flow of a patch-clamp experiment for antagonist characterization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Data of Novel Racemic NMDA Receptor Antagonists

Disclaimer: The specific compound "(Rac)-NMDAR antagonist 1" was not identified as a unique entity in publicly available literature. This guide therefore focuses on a well-characterized series of novel racemic NMDA receptor antagonists, the 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs), to provide a representative and in-depth analysis of preclinical data as requested.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical data and studies of a novel class of racemic N-Methyl-D-aspartate (NMDA) receptor antagonists. The dysfunction of NMDA receptors is implicated in numerous central nervous system (CNS) disorders, making their modulation a significant therapeutic strategy[1][2][3]. This guide details the pharmacological data, experimental protocols, and relevant biological pathways associated with the THHBAD series of compounds.

Quantitative Preclinical Data

The primary mechanism of action for the THHBADs is the antagonism of the NMDA receptor at the glycine (B1666218) binding site. Functional potency was assessed using electrophysiological recordings on Xenopus oocytes expressing recombinant rat NMDA receptors[4]. The data below summarizes the antagonist dissociation constants (Kb) for the most potent analogs synthesized.

Table 1: Functional Antagonist Potency at Ionotropic Glutamate (B1630785) Receptors

| Compound ID | Substitution Pattern | NMDA Receptor Kb (µM) | AMPA Receptor Kb (µM) | Selectivity (AMPA/NMDA) |

| 18a | 7,8-dichloro-6-methyl | 0.0041 | 0.51 | ~124-fold |

| 18b | 7,8-dichloro-6-ethyl | 0.0028 | 0.72 | ~257-fold |

| 2a | Unsubstituted | >10 | >10 | - |

| 2b | 7,8-dichloro | 0.44 | >10 | >22-fold |

Data sourced from electrical recordings in Xenopus oocytes expressing rat brain NMDA and AMPA receptors[4].

Key Experimental Protocols

The following sections detail the methodologies employed in the synthesis and pharmacological characterization of the THHBAD series of NMDA receptor antagonists[4].

Synthesis of THHBADs (e.g., Compound 18a)

The synthesis of the target compounds was achieved via a multi-step process involving a key Diels-Alder reaction followed by a Schmidt reaction[4].

-

Diels-Alder Reaction: 2-Bromo-5-methoxybenzoquinone is reacted with a substituted 1,3-butadiene (B125203) to form the core 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione (THMND) structure.

-

Schmidt Reaction: The resulting THMND is treated with sodium azide (B81097) (NaN3) and sulfuric acid (H2SO4). This reaction facilitates the insertion of a nitrogen atom into the ring system to form the benzazepine core.

-

Demethylation: The methoxy (B1213986) group is subsequently removed using boron tribromide (BBr3) to yield the final 3-hydroxy-1H-1-benzazepine-2,5-dione product.

-

Chlorination: For analogs like 18a, a final chlorination step is performed to add the dichloro substitutions on the tetrahydrobenzene moiety[4].

Pharmacological Characterization: Two-Electrode Voltage Clamp in Xenopus Oocytes

The functional antagonist activity of the THHBADs was determined by assessing their ability to inhibit membrane current responses in Xenopus oocytes expressing recombinant NMDA receptors[4][5].

-

Receptor Expression: Xenopus oocytes are injected with RNA encoding for specific rat NMDA receptor subunits (e.g., NR1A/2C) and incubated for 1-4 days to allow for receptor expression on the oocyte membrane[4][5].

-

Electrophysiological Recording: A two-electrode voltage clamp is used to measure the ion flow (current) through the expressed NMDA receptors. The oocyte is held at a constant membrane potential.

-

Agonist Application: A solution containing the NMDA receptor agonists glutamate and glycine is applied to the oocyte, which opens the ion channels and generates an inward current[5].

-

Antagonist Application: Once a stable agonist-evoked response is achieved, increasing concentrations of the test compound (THHBADs) are co-applied with the agonists.

-

Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured. The apparent antagonist dissociation constant (Kb) is then calculated to quantify the potency of the compound. Inhibition was confirmed to be competitive by observing that it could be overcome with increasing concentrations of glycine[4].

Visualized Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes relevant to the study of these NMDA receptor antagonists.

References

(Rac)-NMDAR Antagonist 1: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: (Rac)-NMDAR antagonist 1 is the racemic form of NMDAR antagonist 1, a potent and orally bioavailable antagonist selective for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. Given the limited publicly available data specifically for "this compound," this guide will also draw upon data from other well-characterized NR2B-selective antagonists, such as ifenprodil (B1662929) and related compounds developed by Merck, to provide a comprehensive understanding of this class of molecules.

Core Concepts: The NR2B Subunit as a Therapeutic Target

The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is a heterotetrameric ion channel.[2][3] The specific subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. The NR2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[4] Overactivation of NMDA receptors, especially those containing the NR2B subunit, can lead to excitotoxicity and neuronal cell death.[2] Therefore, selective antagonists of the NR2B subunit are being investigated as a promising therapeutic strategy with the potential for an improved side-effect profile compared to non-selective NMDA receptor antagonists.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for NR2B-selective NMDA receptor antagonists, including compounds referred to as "MERCK 1," which is likely synonymous with NMDAR antagonist 1. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Potency of NR2B-Selective NMDA Receptor Antagonists

| Compound | Assay Type | Preparation | Agonist(s) | KD (nM) | IC50 (nM) | Reference |

| MERCK 1 | Electrophysiology (Whole-cell patch clamp) | Mouse L(tk-) cells expressing human NR1a/NR2B | NMDA | 1.3 ± 0.9 | - | [5] |

| MERCK 2 | Electrophysiology (Whole-cell patch clamp) | Mouse L(tk-) cells expressing human NR1a/NR2B | NMDA | 2.4 ± 1.1 | - | [5] |

| MERCK 3 | Electrophysiology (Whole-cell patch clamp) | Mouse L(tk-) cells expressing human NR1a/NR2B | NMDA | ~0.16 ± 0.02 | - | [5] |

| Ifenprodil | Electrophysiology (Whole-cell patch clamp) | Mouse L(tk-) cells expressing human NR1a/NR2B | NMDA | 79 ± 8 | - | [5] |

Table 2: In Vivo Efficacy of NR2B-Selective NMDA Receptor Antagonists (Representative Data)

| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose (ED50) | Reference |

| Ifenprodil | Rat model of neuropathic pain | Reversal of thermal hyperalgesia | Intraperitoneal | 3 mg/kg | [4] |

| Ro 25-6981 | Rat model of depression (Forced Swim Test) | Increased immobility time | Intraperitoneal | 3-10 mg/kg | [6] |

| CP-101,606 | Rat model of Parkinson's disease | Reduction of L-DOPA induced dyskinesia | Intraperitoneal | 10 mg/kg | [4] |

Signaling Pathways

NR2B-selective NMDA receptor antagonists exert their effects by modulating downstream signaling cascades. A key pathway affected is the Ras-ERK signaling pathway, which is crucial for synaptic plasticity and cell survival.[7] Blockade of NR2B-containing NMDA receptors can lead to the dephosphorylation and inactivation of the striatal-enriched tyrosine phosphatase (STEP), which in turn prevents the inactivation of ERK.[8] This modulation of the ERK pathway is thought to underlie some of the neuroprotective and antidepressant effects of NR2B antagonists.

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize NR2B-selective NMDA receptor antagonists.

Electrophysiology: Whole-Cell Patch Clamp